molecular formula C22H24N4O3S B2639266 N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 1319206-60-4

N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2639266
CAS No.: 1319206-60-4
M. Wt: 424.52
InChI Key: ATZRUFJLFCAXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a compound known for its potential applications in various scientific fields. Its structure, which combines elements of pyrazole, piperidine, and thiophene, suggests it could have unique biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Preparation of 4-ethoxyphenyl-1H-pyrazole-5-carboxylic acid: : This might involve a reaction between 4-ethoxyphenyl hydrazine and ethyl acetoacetate under reflux conditions.

  • Formation of the carboxamide: : Condensation with piperidine-4-amine, facilitated by coupling agents like EDCI or DCC in the presence of catalysts.

  • Coupling with thiophene-2-carboxylic acid: : Using a peptide coupling strategy with common reagents like HATU or HBTU, under inert conditions to ensure yield.

Industrial Production Methods: Industrial synthesis would scale up these reactions, employing large-scale batch reactors, efficient purification methods such as recrystallization or chromatography, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : May be susceptible to oxidation at the thiophene moiety.

  • Reduction: : The carbonyl group could be reduced to a corresponding alcohol.

  • Substitution: : Likely electrophilic aromatic substitution reactions at the thiophene or pyrazole rings.

Common Reagents and Conditions:
  • Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) under controlled temperatures.

  • Reduction: : Commonly using Lithium Aluminum Hydride (LAH) or catalytic hydrogenation conditions.

  • Substitution: : Bromination using N-bromosuccinimide (NBS), followed by nucleophilic substitution reactions.

Major Products Formed:
  • Oxidation might yield sulfoxides or sulfones.

  • Reduction typically yields alcohol derivatives.

  • Substitution reactions could introduce various functional groups depending on the conditions used.

Scientific Research Applications

Chemistry:

  • Organic Synthesis: : Building block for more complex organic molecules.

Biology:
  • Bioactivity Studies: : Potential as a pharmacophore in drug discovery.

  • Molecular Probes: : Used in studying biochemical pathways.

Medicine:
  • Pharmaceutical Development: : Basis for developing new therapeutic agents, particularly for diseases targeting specific molecular pathways.

Industry:
  • Material Science: : Potential use in developing novel materials with unique electronic properties.

  • Chemical Sensors: : Component in the design of sensors for detecting specific substances.

Mechanism of Action

The compound's activity can be attributed to its ability to interact with specific molecular targets:

  • Molecular Targets: : It could bind to enzyme active sites, inhibiting or activating their function.

  • Pathways Involved: : Could be involved in signaling pathways, influencing biological responses at the cellular level.

Comparison with Similar Compounds

Similar Compounds:

  • N-(1-(3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide: : Similar structure, but with different substituents affecting its biological activity.

  • N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thiophene-2-carboxamide: : Introduction of fluorine can significantly alter its chemical properties.

Uniqueness: The combination of ethoxyphenyl, pyrazole, piperidine, and thiophene units makes this compound unique, potentially offering a distinctive profile in terms of reactivity and bioactivity.

Properties

IUPAC Name

N-[1-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-2-29-17-7-5-15(6-8-17)18-14-19(25-24-18)22(28)26-11-9-16(10-12-26)23-21(27)20-4-3-13-30-20/h3-8,13-14,16H,2,9-12H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZRUFJLFCAXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.